molecular formula C25H28N4O2 B5009042 (1S,5S,7S)-3-[(5-methylfuran-2-yl)methyl]-7-(2-methyl-4-pyrazol-1-ylphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

(1S,5S,7S)-3-[(5-methylfuran-2-yl)methyl]-7-(2-methyl-4-pyrazol-1-ylphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

Cat. No.: B5009042
M. Wt: 416.5 g/mol
InChI Key: OPIKQRZQAIECRF-QXWFJRNPSA-N
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Description

(1S,5S,7S)-3-[(5-methylfuran-2-yl)methyl]-7-(2-methyl-4-pyrazol-1-ylphenyl)-3,8-diazatricyclo[63001,5]undecan-2-one is a complex organic compound characterized by its unique tricyclic structure

Properties

IUPAC Name

(1S,5S,7S)-3-[(5-methylfuran-2-yl)methyl]-7-(2-methyl-4-pyrazol-1-ylphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-17-13-20(29-12-4-10-26-29)6-8-22(17)23-14-19-15-27(16-21-7-5-18(2)31-21)24(30)25(19)9-3-11-28(23)25/h4-8,10,12-13,19,23H,3,9,11,14-16H2,1-2H3/t19-,23-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIKQRZQAIECRF-QXWFJRNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CC3CC(N4C3(C2=O)CCC4)C5=C(C=C(C=C5)N6C=CC=N6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)CN2C[C@@H]3C[C@H](N4[C@@]3(C2=O)CCC4)C5=C(C=C(C=C5)N6C=CC=N6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S,7S)-3-[(5-methylfuran-2-yl)methyl]-7-(2-methyl-4-pyrazol-1-ylphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the furan and pyrazole substituents. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1S,5S,7S)-3-[(5-methylfuran-2-yl)methyl]-7-(2-methyl-4-pyrazol-1-ylphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the furan and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1S,5S,7S)-3-[(5-methylfuran-2-yl)methyl]-7-(2-methyl-4-pyrazol-1-ylphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1S,5S,7S)-3-[(5-methylfuran-2-yl)methyl]-7-(2-methyl-4-pyrazol-1-ylphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

Uniqueness

(1S,5S,7S)-3-[(5-methylfuran-2-yl)methyl]-7-(2-methyl-4-pyrazol-1-ylphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one stands out due to its tricyclic structure and the presence of both furan and pyrazole rings. This unique combination of features contributes to its diverse range of applications and potential therapeutic benefits.

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